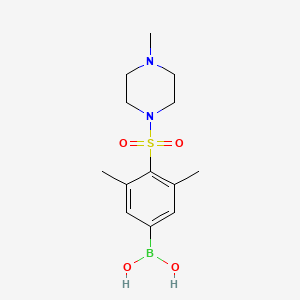

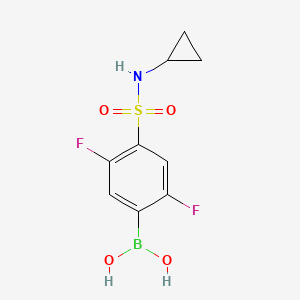

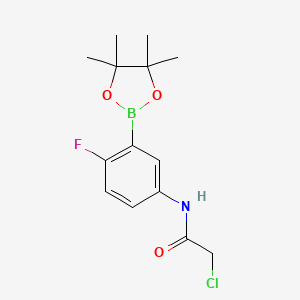

![molecular formula C7H9F2NO4 B1434323 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate CAS No. 1630906-58-9](/img/structure/B1434323.png)

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

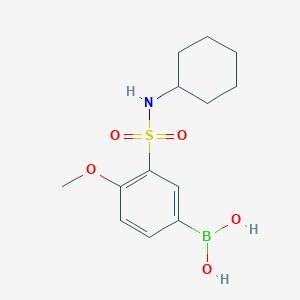

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is a chemical compound . It is a crucial component in several antiviral medications .

Synthesis Analysis

The synthesis of this compound involves intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This innovative approach has been developed to enable more efficient synthesis of 6,6-DMABH .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 119.11 . It should be stored at a temperature of 28 C .Scientific Research Applications

Opioid Ligand Development

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate and its derivatives have been explored for their potential as μ opioid receptor ligands. A study by Lunn et al. (2012) focused on developing novel achiral μ opioid receptor ligands using 3-azabicyclo[3.1.0]hexane compounds. These ligands showed picomolar binding affinity and selectivity for the μ receptor over δ and κ subtypes, indicating their potential for therapeutic applications such as treating pruritus in dogs (Lunn et al., 2012).

Antiproliferative Activity

Research by Bardasov et al. (2020) investigated the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane. They found that these derivatives did not possess antiproliferative activity, suggesting their potential use in other therapeutic areas such as antitussive and hypoglycemic drugs (Bardasov et al., 2020).

Chemical Synthesis and Reactions

The synthesis and reactions of 6-azabicyclo[3.1.0]hexane compounds have been a subject of interest. Meyer et al. (1979) prepared several examples of this compound, finding them stable under various conditions. Their work opens possibilities for further chemical applications and manipulations of this compound (Meyer et al., 1979).

Synthesis of Trovafloxacin

Norris et al. (2000) described the synthesis of trovafloxacin, a broad-spectrum antibacterial agent, using various derivatives of 3-azabicyclo[3.1.0]hexane. This showcases the importance of this compound in synthesizing medically significant drugs (Norris et al., 2000).

Diacylglycerol Acyltransferase-1 Inhibition

Han et al. (2015) identified azabicyclo[3.1.0]hexane derivatives as active diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. These compounds showed promising in vitro activity and stability, suggesting potential use in treating conditions related to DGAT-1 (Han et al., 2015).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate involves the reaction of 3-azabicyclo[3.1.0]hexane with difluoromethyl oxalate in the presence of a base.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "difluoromethyl oxalate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-azabicyclo[3.1.0]hexane to a reaction flask", "Add difluoromethyl oxalate to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate" ] } | |

CAS RN |

1630906-58-9 |

Molecular Formula |

C7H9F2NO4 |

Molecular Weight |

209.15 g/mol |

IUPAC Name |

6,6-difluoro-3-azabicyclo[3.1.0]hexane;oxalic acid |

InChI |

InChI=1S/C5H7F2N.C2H2O4/c6-5(7)3-1-8-2-4(3)5;3-1(4)2(5)6/h3-4,8H,1-2H2;(H,3,4)(H,5,6) |

InChI Key |

UPGXDNLSSJTSDE-UHFFFAOYSA-N |

SMILES |

C1C2C(C2(F)F)CN1.C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O |

Canonical SMILES |

C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

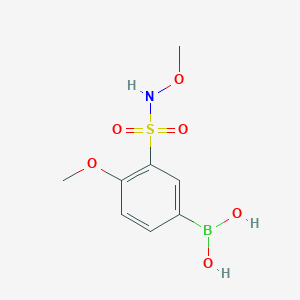

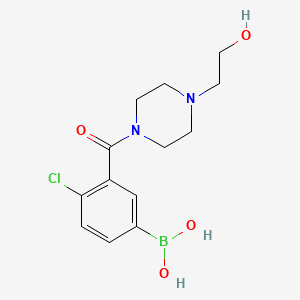

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)